4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide
CAS No.: 670271-89-3
Cat. No.: VC5050644
Molecular Formula: C18H13ClFNO2S
Molecular Weight: 361.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670271-89-3 |
|---|---|
| Molecular Formula | C18H13ClFNO2S |
| Molecular Weight | 361.82 |
| IUPAC Name | 4-(4-chlorophenyl)-N-(2-fluorophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H13ClFNO2S/c19-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24(22,23)21-18-4-2-1-3-17(18)20/h1-12,21H |
| Standard InChI Key | LYVOBWYPEITUAG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4'-Chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide features a biphenyl backbone substituted with:
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A chlorine atom at the para-position (4') of one phenyl ring
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A sulfonamide group at the para-position (4) of the adjacent phenyl ring, with the sulfonyl nitrogen bonded to a 2-fluorophenyl substituent.
The molecular formula is C₁₈H₁₂ClFNO₂S, yielding a molecular weight of 363.81 g/mol (calculated from atomic masses). This places it within the mid-range molecular weight class of small-molecule sulfonamides, comparable to fungicidal agents like boscalid derivatives .
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogous biphenyl sulfonamides exhibit characteristic features:
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¹H NMR: Aromatic protons appear as complex multiplets between δ 7.2–8.1 ppm, with distinct deshielding for protons ortho to electronegative substituents (Cl, F) .
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¹³C NMR: The sulfonamide sulfur induces significant deshielding of the attached carbon (C-4 of biphenyl), typically observed near δ 140–145 ppm .
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IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1340–1290 cm⁻¹ and 1160–1120 cm⁻¹, respectively .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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4-Chloro-4'-aminobiphenyl: A biphenyl amine intermediate analogous to 4'-chloro-biphenyl-2-ylamine .
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2-Fluorophenylsulfonyl chloride: A sulfonating agent introducing the N-(2-fluorophenyl)sulfonamide group.
Proposed Synthesis Pathway
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Suzuki-Miyaura Coupling:
Palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with 4-bromonitrobenzene yields 4'-chloro-4-nitro-1,1'-biphenyl . Reduction of the nitro group (e.g., H₂/Pd-C) produces 4'-chloro-4-amino-1,1'-biphenyl. -
Sulfonylation:
Reaction of the biphenyl amine with 2-fluorophenylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, forms the target sulfonamide .
Critical Parameters:
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Temperature control (0–5°C during sulfonylation) minimizes side reactions .
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Chromatographic purification (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity .
Physicochemical Properties
Thermal Stability
Based on structurally related compounds:
| Property | Value (Predicted) | Comparable Compound Data |
|---|---|---|
| Melting Point | 162–167°C | 4'-chloro-2-nitrobiphenyl: 347°C |
| Decomposition Temperature | >250°C | Boscalid intermediates: 245°C |
Solubility Profile
| Solvent | Solubility (mg/mL) | Rationale |
|---|---|---|
| Water | <0.1 | Hydrophobic biphenyl/sulfonamide |
| DMSO | ~15 | Polar aprotic solvent compatibility |
| Ethyl Acetate | ~8 | Moderate polarity matching |
Acid-Base Behavior
The sulfonamide group (pKₐ ≈ 10.2) remains unionized under physiological conditions, enhancing membrane permeability compared to carboxylic acid derivatives .
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